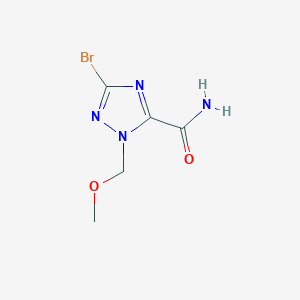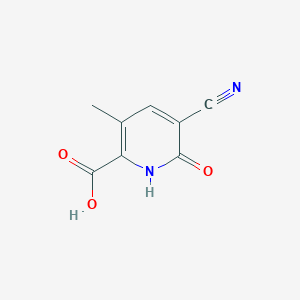
5-氰基-3-甲基-6-氧代-1,6-二氢吡啶-2-羧酸
描述
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O3. It is a derivative of pyridine and is known for its diverse applications in scientific research and industry. The compound is characterized by the presence of a cyano group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring.
科学研究应用
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several applications in scientific research:
作用机制
Target of Action
The primary target of the compound 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cell concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid acts as a potent inhibitor of the hUP1 enzyme . It interferes with the reversible phosphorolysis of uridine (Urd) to uracil and ribose-1-phosphate in the presence of inorganic phosphate, using the pyrimidine salvage pathway . This inhibition disrupts the normal function of the hUP1 enzyme, leading to changes in the cell concentration of uridine.
Biochemical Pathways
The inhibition of hUP1 by 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid affects the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, including uridine, to be reused by the cell. The disruption of this pathway leads to an increase in the levels of intracellular uridine .
Result of Action
The inhibition of hUP1 by 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid leads to a decrease in cell proliferation, mainly through cell cycle arrest and senescence . This results in an increase in the levels of intracellular uridine and a reduction in cell proliferation during chronic treatment .
生化分析
Biochemical Properties
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine. This interaction is significant because uridine is involved in RNA synthesis and other cellular processes . The compound acts as an inhibitor of hUP1, thereby modulating the levels of uridine within the cell .
Cellular Effects
The effects of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid on various cell types and cellular processes are profound. In hepatocellular carcinoma (HepG2) cells, the compound has been shown to reduce cell proliferation by inducing cell cycle arrest and senescence . This effect is achieved by increasing the levels of intracellular uridine, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of hUP1, inhibiting its activity and preventing the phosphorolysis of uridine to uracil and ribose-1-phosphate . This inhibition leads to an accumulation of uridine within the cell, which can affect various biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its ability to inhibit cell proliferation and induce senescence in HepG2 cells during chronic treatment .
Dosage Effects in Animal Models
The effects of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and necrosis have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as hUP1, which is part of the pyrimidine salvage pathway . This pathway is crucial for the recycling of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . The compound’s inhibition of hUP1 affects the flux of metabolites through this pathway, leading to changes in metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction is carried out in ethanol with the addition of a base such as triethylamine . Another method involves the use of ketene dithioacetals derived from 2-cyanoacetamides, which react with active methylene ketones and β-keto esters under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and esters. These products are often used as intermediates in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Known for its anti-inflammatory and anti-cancer activities.
5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid: Exhibits positive inotropic activity and is used in cardiovascular research.
4-Aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids: These derivatives are promising for drug design due to their diverse biological activities.
Uniqueness
5-Cyano-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity
属性
IUPAC Name |
5-cyano-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-2-5(3-9)7(11)10-6(4)8(12)13/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKXXVTUWJFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



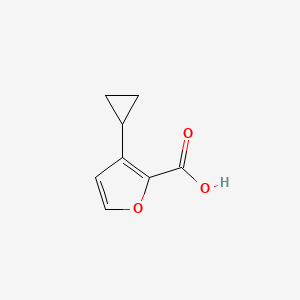
![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)
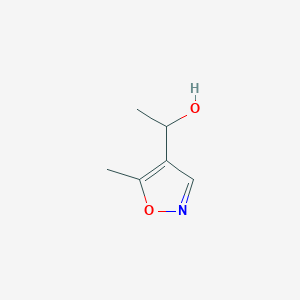
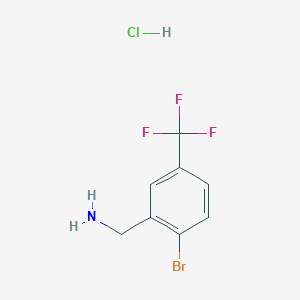


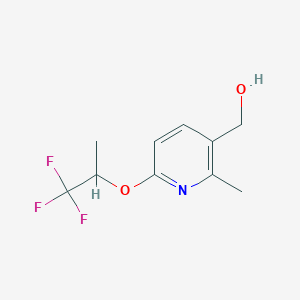
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
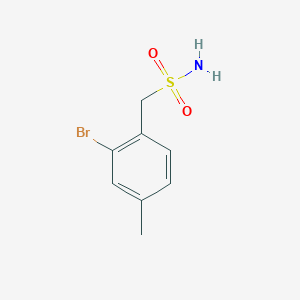
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)

![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
